

# A Comparative Guide to the Bioavailability of Posaconazole: Tablet vs. Oral Suspension

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *O-Benzyl Posaconazole-4-hydroxyphenyl-d4*

Cat. No.: *B131116*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of two oral formulations of the broad-spectrum antifungal agent, posaconazole: the delayed-release tablet and the oral suspension. The information presented herein, supported by experimental data from multiple clinical studies, is intended to inform research and development in the field of antifungal therapeutics. The delayed-release tablet formulation of posaconazole demonstrates significantly improved bioavailability and less pharmacokinetic variability compared to the oral suspension, overcoming several limitations of the earlier formulation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for posaconazole delayed-release tablets and oral suspension from various clinical trials. These data highlight the superior absorption and more consistent exposure achieved with the tablet formulation.

| Formulation            | Dose                 | Subject Population       | Fed/Fasted State    | AUC (ng·h/mL)                                             | Cmax (ng/mL)               | Tmax (h) | Reference |
|------------------------|----------------------|--------------------------|---------------------|-----------------------------------------------------------|----------------------------|----------|-----------|
| Delayed-Release Tablet | 100 mg (single dose) | Healthy Volunteer        | Fasted              | 11,700                                                    | 385                        | 5        | [4]       |
| Delayed-Release Tablet | 100 mg (single dose) | Healthy Volunteer        | Fed (High-Fat Meal) | 12,000                                                    | 330                        | 6        | [2]       |
| Delayed-Release Tablet | 300 mg (once daily)  | Patients at risk for IFI | Not specified       | Steady-state<br>pCavg<br>>500 ng/mL in<br>99% of patients | -                          | -        | [5]       |
| Oral Suspension        | 100 mg (single dose) | Healthy Volunteer        | Fasted              | 3,420                                                     | 84                         | 5        | [4]       |
| Oral Suspension        | 100 mg (single dose) | Healthy Volunteer        | Fed (High-Fat Meal) | 10,700                                                    | 335                        | 5        | [2]       |
| Oral Suspension        | 200 mg (single dose) | Healthy Volunteer        | Fasted              | -                                                         | -                          | -        | [5]       |
| Oral Suspension        | 200 mg (single dose) | Healthy Volunteer        | Fed (High-Fat Meal) | 4-fold increase vs. fasted                                | 4-fold increase vs. fasted | -        | [5]       |
| Oral Suspension        | 400 mg (twice daily) | Healthy Volunteer        | Fed                 | -                                                         | -                          | -        | [6]       |

Note: AUC (Area Under the Curve) represents total drug exposure over time. Cmax is the maximum plasma concentration. Tmax is the time to reach Cmax. IFI stands for Invasive Fungal Infection. pCavg is the average plasma concentration at steady state.

## Experimental Protocols

The data presented above are derived from multiple clinical studies. The following is a synthesized description of the typical experimental methodologies employed in these trials to compare the bioavailability of posaconazole formulations.

### Key Comparative Bioavailability Study in Healthy Volunteers

**Study Design:** These studies are often designed as open-label, randomized, single-dose, crossover trials.<sup>[4]</sup> This design allows for each subject to receive both the tablet and oral suspension formulations at different times, serving as their own control and reducing inter-subject variability. There is typically a washout period between administrations of each formulation. The studies are conducted under both fed (high-fat meal) and fasted conditions to assess the impact of food on drug absorption.<sup>[3][4]</sup>

**Subject Population:** The studies are generally conducted in healthy adult male and female volunteers, typically between the ages of 18 and 65 years.<sup>[7]</sup> Subjects undergo a screening process to ensure they meet the inclusion criteria and have no underlying health conditions that could interfere with the study's outcomes.

#### Dosing and Administration:

- **Delayed-Release Tablet:** A single oral dose of posaconazole, for example, 100 mg, is administered.<sup>[4]</sup>
- **Oral Suspension:** A single oral dose of posaconazole, for example, 200 mg/5 mL, is administered.<sup>[5]</sup>
- **Fed/Fasted Conditions:** In the fasted state, subjects typically fast overnight for at least 10 hours before dosing.<sup>[3]</sup> In the fed state, a standardized high-fat breakfast is consumed before drug administration.<sup>[3]</sup>

**Pharmacokinetic Sampling and Analysis:** Serial blood samples are collected from each subject at predetermined time points before and after drug administration (e.g., pre-dose, and at 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, and up to 168 hours post-dose).<sup>[7]</sup> Plasma is separated from the blood samples and stored frozen until analysis. Plasma concentrations of posaconazole are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.<sup>[7][8]</sup> The pharmacokinetic parameters, including AUC, Cmax, and Tmax, are then calculated from the plasma concentration-time data.

## Mechanism of Action and Bioavailability

### Comparison

The following diagrams illustrate the mechanism of action of posaconazole and a comparison of the factors influencing the bioavailability of the tablet and oral suspension formulations.

## Mechanism of Action of Posaconazole





Click to download full resolution via product page

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dovepress.com [dovepress.com]
- 4. Single-Dose Phase I Study To Evaluate the Pharmacokinetics of Posaconazole in New Tablet and Capsule Formulations Relative to Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics and Absorption of Posaconazole Oral Suspension under Various Gastric Conditions in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. idcmjournal.org [idcmjournal.org]
- To cite this document: BenchChem. [A Comparative Guide to the Bioavailability of Posaconazole: Tablet vs. Oral Suspension]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131116#comparing-posaconazole-tablet-vs-oral-suspension-bioavailability>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)